2-氨基-4-(萘-2-基)-1H-吡咯-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

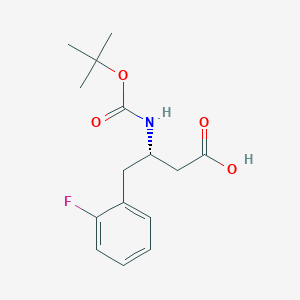

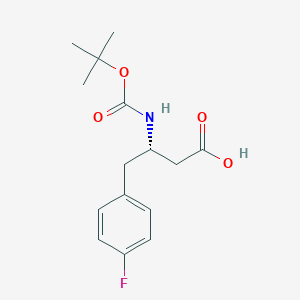

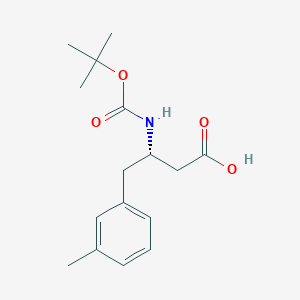

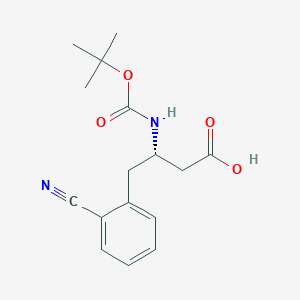

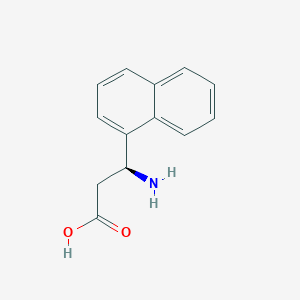

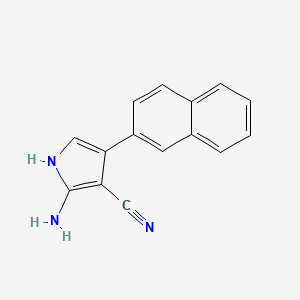

The compound “2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile” is a complex organic molecule that contains a pyrrole ring, a naphthalene ring, an amino group, and a carbonitrile group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The amino group (-NH2) and carbonitrile group (-CN) are also attached to the pyrrole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the amino group, and the carbonitrile group. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions . The amino group can act as a nucleophile in various reactions, while the carbonitrile group can undergo reactions such as hydrolysis and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and carbonitrile groups could enhance its solubility in polar solvents .科学研究应用

Anticancer Activity

The 2-aminothiazole scaffold, to which our compound is related, has been documented to be a part of clinically applied anticancer drugs like dasatinib and alpelisib . Derivatives of this scaffold have shown potent and selective inhibitory activity against various human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .

Antimicrobial Activity

Compounds based on the 2-aminothiazole structure have been reported to exhibit significant antimicrobial properties. This includes activity against a range of pathogenic microorganisms, suggesting potential for the development of new antibiotics or antiseptics .

Anti-inflammatory Agents

The anti-inflammatory properties of 2-aminothiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can potentially inhibit key pathways involved in the inflammatory response .

Antioxidant Properties

These compounds can also act as antioxidants, helping to protect cells from the damage caused by free radicals. This property is beneficial in the prevention of diseases associated with oxidative stress .

Antiviral Agents

The structural versatility of 2-aminothiazole allows for the development of compounds with antiviral activities. This could be particularly useful in the design of drugs targeting specific viral infections .

Anticonvulsant Effects

Some derivatives of 2-aminothiazole have been explored for their anticonvulsant effects, which could lead to new treatments for epilepsy and other seizure-related disorders .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-8-13-14(9-18-15(13)17)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9,18H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUAUIDSXJHFQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CNC(=C3C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377074 |

Source

|

| Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |

CAS RN |

338400-97-8 |

Source

|

| Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。